N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of furan, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
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Formation of the Furan-2-ylmethylamine Intermediate
Starting Materials: Furan-2-carboxylic acid and furfurylamine.
Reaction Conditions: The reaction is carried out under microwave-assisted conditions using coupling reagents such as DMT/NMM/TsO− or EDC.
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Synthesis of the Piperazine Derivative
Starting Materials: 4-(Pyridin-2-yl)piperazine and the furan-2-ylmethylamine intermediate.
Reaction Conditions: The reaction involves the use of a coupling reagent like EDC in an appropriate solvent, typically under mild heating conditions.
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Final Coupling Step
Starting Materials: The piperazine derivative and an appropriate carboxylic acid derivative.
Reaction Conditions: The final coupling is performed using standard peptide coupling reagents such as HATU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the carbonyl group can yield the corresponding alcohol.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents with or without a catalyst.
Products: Substitution reactions can introduce various functional groups onto the furan or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide may be studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and pyridine rings could facilitate binding to specific molecular targets, while the piperazine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
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N-(Furan-2-ylmethyl)pyridin-2-amine
Structure: Contains furan and pyridine rings but lacks the piperazine moiety.
Applications: Used in similar contexts but may have different biological activity due to the absence of the piperazine ring.
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4-(Pyridin-2-yl)piperazine
Structure: Contains pyridine and piperazine rings but lacks the furan moiety.
Applications: Commonly used in medicinal chemistry as a scaffold for drug development.
Uniqueness
N-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the combination of furan, pyridine, and piperazine rings in a single molecule
Properties
Molecular Formula |
C17H21N5O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N5O3/c23-16(19-12-14-4-3-11-25-14)13-20-17(24)22-9-7-21(8-10-22)15-5-1-2-6-18-15/h1-6,11H,7-10,12-13H2,(H,19,23)(H,20,24) |
InChI Key |
VDIDTSZMAXMMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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